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Compound of Interest

Compound Name: N3-(2-Methoxy)ethyluridine

Cat. No.: B12388889

Get Quote

Executive Summary
N3-(2-Methoxy)ethyluridine (N3-MEU) is a synthetic uridine derivative characterized by the

alkylation of the N3-imide nitrogen with a 2-methoxyethyl group.[1] Unlike the widely utilized 2'-

O-(2-methoxyethyl)uridine (2'-MOE), which modifies the sugar moiety to enhance nuclease

resistance in antisense oligonucleotides, N3-MEU modifies the Watson-Crick binding face of

the nucleobase.[1]

This modification abolishes the hydrogen-bonding capability of the N3-H proton, effectively

disrupting A-U base pairing.[1] Consequently, N3-MEU serves as a critical chemical probe for

studying RNA polymerase fidelity, a potential prodrug scaffold in CNS therapeutics

(antiepileptic research), and a key reference standard for impurity profiling in the GMP

manufacture of oligonucleotide drugs.[1]

Chemical Identity & Structural Analysis[1]
Nomenclature and Identification[1]

IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-

methoxyethyl)pyrimidine-2,4-dione[1]
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Common Name: N3-(2-Methoxy)ethyluridine[1][2][3][4][5]

Molecular Formula: C₁₂H₁₈N₂O₇[1]

Molecular Weight: 302.28 g/mol [1][6]

Classification: Pyrimidine Nucleoside Analogue[1][2][7]

Structural Visualization
The following diagram illustrates the chemical structure of N3-MEU, highlighting the critical N3-

substitution that differentiates it from canonical uridine and 2'-MOE derivatives.
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Figure 1: Structural logic of N3-(2-Methoxy)ethyluridine synthesis and functional impact.

Physicochemical Properties
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Property Value/Description Relevance

H-Bond Donors 3 (2', 3', 5' -OH)

The N3-H donor is lost,

preventing base pairing with

Adenine.[1]

H-Bond Acceptors 7
Includes the new ether oxygen

and carbonyls.[1]

LogP (Predicted) ~ -1.2 to -0.8

More lipophilic than Uridine

(LogP ~ -2.[1]0) due to the

alkyl chain.[1]

Solubility High in MeOH, DMSO, H₂O

The ether oxygen maintains

water solubility despite

alkylation.[1]

pKa Non-ionizable at N3
Loss of the acidic imide proton

(pKa ~9.2 in Uridine).[1]

Synthetic Methodology
The synthesis of N3-MEU requires selective alkylation of the heterocyclic base without affecting

the hydroxyl groups of the ribose sugar.[1]

Retrosynthetic Analysis
Target: N3-(2-Methoxy)ethyluridine[1][3][5]

Precursor: Uridine (or 2',3',5'-Tri-O-acetyluridine)[1]

Reagent: 2-Methoxyethyl bromide (or tosylate)[1]

Strategy: Protection of sugar hydroxyls

Base-mediated N3-alkylation

Global deprotection.[1]

Detailed Experimental Protocol
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Note: This protocol is based on standard nucleoside alkylation methodologies validated for N3-

substituted pyrimidines.

Phase 1: Sugar Protection[1]
Reactants: Suspend Uridine (10 mmol) in dry Pyridine (50 mL).

Acylation: Add Acetic Anhydride (35 mmol) dropwise at 0°C.

Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in

DCM).[1]

Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with 1M HCl and

saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield 2',3',5'-Tri-O-acetyluridine.[1]

Phase 2: N3-Alkylation[1]
Solvation: Dissolve Tri-O-acetyluridine (5 mmol) in anhydrous DMF (20 mL).

Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 10 mmol). Stir for 30 min to

generate the imidate anion.

Alkylation: Add 2-Methoxyethyl bromide (7.5 mmol) dropwise.

Conditions: Heat to 60°C for 4-6 hours.

Observation: The reaction mixture typically turns from a suspension to a clear solution as the

alkylation proceeds.[1]

Workup: Remove DMF under reduced pressure. Resuspend residue in EtOAc, wash with

water and brine.[1]

Phase 3: Deprotection & Purification[1]
Ammonolysis: Treat the crude N3-alkylated intermediate with 7N Ammonia in Methanol (20

mL) at RT for 12 hours.

Evaporation: Concentrate in vacuo to a syrup.
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Chromatography: Purify via flash column chromatography (DCM:MeOH gradient, 95:5 to

85:15).

Yield: Expected yield 60-75% (White foam or viscous oil).

Biological & Analytical Applications[1][8]
Pharmacological Potential (CNS & Virology)
Research into N3-substituted uridines suggests specific bioactivity profiles:

Antiepileptic Activity: Uridine analogues often modulate pyrimidine metabolism in the CNS.[1]

The N3-substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB)

penetration compared to native uridine.[1]

Antiviral Mechanisms: While N3-MEU cannot form Watson-Crick base pairs, it can act as a

"rIMMP" (ribose-modified nucleoside monophosphate) precursor or a chain terminator if

phosphorylated by cellular kinases, though the N3-blockade often reduces kinase

recognition.[1]

Critical Role in Quality Control (CMC)
In the manufacturing of 2'-O-(2-Methoxyethyl)uridine (2'-MOE) phosphoramidites for antisense

drugs (e.g., Nusinersen, Mipomersen), N3-alkylation is a known side reaction.[1]

Impurity Standard: N3-MEU is synthesized as a reference standard to quantify "N3-

methylated" or "N3-alkylated" impurities in GMP batches of 2'-MOE.[1]

Differentiation: It must be chromatographically resolved from the 2'-O-isomer.[1][7] N3-MEU

typically elutes later than 2'-MOE on Reverse Phase HPLC due to the exposed sugar

hydroxyls being less lipophilic than the protected 2'-position, but the N3-alkyl group adds

significant hydrophobicity.[1]

Analytical Profiling (Expected Data)[1]
¹H NMR (DMSO-d₆):

~11.3 ppm (Imide NH) Disappears.[1]
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~7.8 ppm (H6, d) and ~5.7 ppm (H5, d): Doublets remain, slight chemical shift change due
to N3-substitution.[1]

~4.0 ppm (N-CH₂, t): New triplet signal for the methylene attached to Nitrogen.[1]

~3.5 ppm (O-CH₂, t): Methylene adjacent to oxygen.[1]

~3.2 ppm (O-CH₃, s): Singlet for the methoxy group.[1]

Mass Spectrometry (ESI):

[M+H]⁺ = 303.29 m/z[1]

[M+Na]⁺ = 325.27 m/z[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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